molecular formula C7H4Br2N2 B582137 3,8-Dibromoimidazo[1,2-a]pyridine CAS No. 1263062-05-0

3,8-Dibromoimidazo[1,2-a]pyridine

Cat. No.: B582137
CAS No.: 1263062-05-0
M. Wt: 275.931
InChI Key: PYWPPJFVRIAAQO-UHFFFAOYSA-N
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Description

3,8-Dibromoimidazo[1,2-a]pyridine is a brominated derivative of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its significant biological activities, which include analgesic, anticancer, antiosteoporosis, and anxiolytic effects . This specific compound features bromine atoms at the 3 and 8 positions, making it a versatile intermediate for further structural elaboration via metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to create novel derivatives for biological evaluation . The imidazo[1,2-a]pyridine core is found in several marketed drugs, including Zolpidem and Zolimidine, underscoring its importance in drug discovery . Researchers can utilize this chemical as a key building block in multicomponent reactions, such as the aza-Friedel–Crafts reaction, to rapidly generate diverse compound libraries for screening . The product is characterized by its molecular formula (C7H4Br2N2) and molecular weight of 275.93 g/mol . It is supplied as an off-white to gray solid and must be stored in an inert atmosphere at 2-8°C to maintain stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,8-dibromoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWPPJFVRIAAQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Reaction Mechanisms for Synthesis and Functionalization

The synthesis and subsequent functionalization of the 3,8-dibromoimidazo[1,2-a]pyridine core proceed through several well-established, yet distinct, reaction mechanisms.

Synthesis Mechanism: The primary route to the imidazo[1,2-a]pyridine (B132010) scaffold is the condensation reaction between a 2-aminopyridine (B139424) derivative and an α-halocarbonyl compound. For this compound, the synthesis typically begins with 2-amino-3,5-dibromopyridine (B40352). The mechanism unfolds in a sequence of steps:

Nucleophilic Attack: The exocyclic nitrogen atom of 2-amino-3,5-dibromopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an α-haloaldehyde (e.g., bromoacetaldehyde).

Intramolecular Cyclization (SN2): This is followed by an intramolecular nucleophilic substitution where the endocyclic nitrogen of the pyridine (B92270) ring displaces the α-halide, forming the five-membered imidazole (B134444) ring.

Dehydration: The resulting bicyclic intermediate undergoes dehydration to yield the aromatic imidazo[1,2-a]pyridine system.

Functionalization Mechanisms: The two bromine atoms at positions C-3 and C-8 are key handles for further molecular elaboration, primarily through metal-catalyzed cross-coupling reactions and nucleophilic substitutions.

Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura, Heck, and Sonogashira are extensively used to form new carbon-carbon bonds at the C-3 and C-8 positions. researchgate.net The generalized catalytic cycle for a Suzuki-Miyaura coupling involves:

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-bromine (C-Br) bond of the substrate, forming a Pd(II) intermediate.

Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, typically facilitated by a base.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The C-8 position of the imidazo[1,2-a]pyridine core is susceptible to nucleophilic attack, a reactivity enhanced by the electron-withdrawing nature of the adjacent ring nitrogen. ucl.ac.uk Early studies on 6,8-dibromoimidazo[1,2-a]pyrazine (B131933), a close analog, showed that nucleophiles like methoxide (B1231860) preferentially displace the bromine at the 8-position. ucl.ac.uk The mechanism involves the addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the bromide ion to restore aromaticity.

C-H Functionalization: The C-3 position is electron-rich and can be functionalized through direct C-H activation. mdpi.com Ruthenium-catalyzed oxidative olefination, for instance, has been shown to be highly regioselective for the C-3 position of imidazo[1,2-a]pyridines. rsc.org

Computational Elucidation of Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental findings by modeling reaction pathways and predicting molecular properties. e3s-conferences.org These methods provide detailed information on the geometry and energy of transient species like reaction intermediates and transition states, which are often too short-lived to be observed experimentally. e3s-conferences.orgnih.gov

Predicting Reactivity:

Theoretical calculations can predict the relative reactivity of different positions on the imidazo[1,2-a]pyridine ring. For instance, semi-empirical AM1 calculations performed on the related imidazo[1,2-a]pyrazine (B1224502) system predict a higher electron density at the C-3 position, making it the most favorable site for electrophilic attack.

Computational studies on ethyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate have been used to understand its structural and electronic properties, which in turn dictate its reactivity. researchgate.net

Mapping Reaction Pathways:

By calculating the potential energy surface for a given reaction, chemists can identify the lowest energy pathway from reactants to products. researchgate.net This involves locating the transition state, which represents the maximum energy point along the reaction coordinate. nih.gov

The calculated free energy barrier for a reaction provides insight into its feasibility and rate. nih.gov For complex reactions with multiple possible outcomes, comparing the energy barriers for different pathways can explain or predict the observed regioselectivity.

For example, in the hydrolysis of amides, computational studies have successfully calculated free energy barriers that are in good agreement with experimental data by modeling the transition state with several explicit water molecules. nih.gov Similar approaches can be applied to understand the reactions of this compound.

Predicted Reactivity of Imidazo[1,2-a]pyridine Core
PositionPredicted Reactivity TypeSupporting Evidence
C-3Electrophilic Substitution / C-H FunctionalizationHigh electron density predicted by computational studies. Site of regioselective olefination. rsc.org
C-8Nucleophilic Substitution / Cross-CouplingActivated by adjacent ring nitrogen. ucl.ac.uk Site of SRN1 reaction. researchgate.netresearchgate.net
C-6Cross-CouplingLess reactive than C-8 but functionalizable under specific cross-coupling conditions. ucl.ac.uk
N-1Protonation / AlkylationSite of the most stable protonated species. ucl.ac.uk
N-7Coordination / QuaternizationHighest electron density among nitrogen atoms. ucl.ac.uk

Role of Catalysts in Directing Reactivity and Selectivity

Catalysts are indispensable in the functionalization of this compound, enabling reactions that would otherwise be unfeasible and providing critical control over selectivity.

Palladium Catalysts: Palladium is the workhorse catalyst for cross-coupling reactions on this scaffold. researchgate.net It facilitates the activation of C-Br bonds, allowing for the introduction of a wide array of aryl, alkyl, and alkynyl groups. The choice of ligand coordinated to the palladium center is crucial; it can influence catalyst stability, activity, and selectivity, sometimes enabling reactions at less reactive positions or even controlling stereochemical outcomes. beilstein-journals.org

Copper Catalysts: Copper-based catalysts are often employed for C-N, C-O, and C-S bond-forming reactions (e.g., Ullmann and Chan-Lam couplings). beilstein-journals.org They can also promote oxidative cyclization and radical-mediated pathways for the synthesis and functionalization of the imidazo[1,2-a]pyridine core. beilstein-journals.org

Iron Catalysts: Inexpensive and environmentally benign iron catalysts have emerged as alternatives for certain transformations. For example, FeBr₃ has been used as a homogeneous Lewis acid catalyst for the aerobic oxidative functionalization of imidazo[1,2-a]pyridines. rsc.org

Rhodium Catalysts: Rhodium catalysis has been shown to be effective in pyridine synthesis, where the steric properties of the ancillary ligand (e.g., Cp* vs. Cpt) can be used to control the regioselectivity of the reaction. nih.gov This principle of ligand-directed selectivity is broadly applicable to the functionalization of complex heterocyclic systems.

Role of Catalysts in Imidazo[1,2-a]pyridine Chemistry
Catalyst SystemReaction TypeFunction
Pd(PPh₃)₄, Pd(dppf)Cl₂Suzuki-Miyaura Cross-CouplingActivates C-Br bonds for C-C bond formation. Ligand choice can control selectivity. ucl.ac.ukbeilstein-journals.org
CuI, Cu(OAc)₂Ullmann/Chan-Lam Coupling, Oxidative CyclizationPromotes C-N, C-O, and C-S bond formation; can operate via radical pathways. beilstein-journals.org
FeBr₃ / O₂Aerobic Oxidative CouplingActs as a Lewis acid to activate substrates for C-C bond formation with aldehydes. rsc.org
[RhCp*Cl₂]₂C-H Activation / AnnulationMediates C-H activation for pyridine synthesis; ligand sterics direct regioselectivity. nih.gov
Ru(II) ComplexesOxidative OlefinationEnables regioselective C-H functionalization at the C-3 position. rsc.org

Understanding Regioselectivity and Stereoselectivity in Complex Transformations

Regioselectivity: The selective functionalization of one position over other similar positions is a key challenge and goal in the chemistry of this compound. The inherent electronic properties of the heterocyclic system are the primary drivers of regioselectivity.

C-8 vs. C-6 Reactivity: The bromine atom at the C-8 position is consistently found to be more reactive than the one at C-6 in both nucleophilic substitution and many palladium-catalyzed cross-coupling reactions. ucl.ac.uk This is attributed to the strong electron-withdrawing effect of the adjacent bridgehead nitrogen (N-7), which makes the C-8 position more electrophilic. Selective functionalization at C-8 can often be achieved under milder conditions, leaving the C-6 bromine intact for subsequent, different transformations. ucl.ac.uk

C-3 Reactivity: The C-3 position is the most nucleophilic carbon on the ring system, making it the primary site for electrophilic substitutions and certain C-H functionalization reactions. rsc.org

By carefully selecting catalysts, ligands, and reaction conditions, chemists can achieve remarkable control, directing functionalization to a specific site. For example, specific conditions have been identified to selectively perform Suzuki coupling at the C-6 position of a 3-chloro-6-bromoimidazo[1,2-a]pyrazine, and by changing the solvent and temperature, the reaction can be directed to the C-3 position instead. ucl.ac.uk

Stereoselectivity: While the this compound core is planar and achiral, stereoselectivity becomes important when new stereocenters or geometric isomers are formed during functionalization.

In reactions like the Heck coupling or oxidative olefination, the geometry of the newly formed double bond is critical. These reactions often proceed with high stereoselectivity, typically favoring the formation of the more thermodynamically stable E-isomer. rsc.org

A fascinating aspect of modern catalysis is ligand-controlled stereoselectivity. In the Suzuki–Miyaura coupling of certain vinyl triflates, the use of a Pd(PPh₃)₄ catalyst can lead to retention of the double bond configuration, while switching the catalyst to Pd(dppf)Cl₂ can result in an inversion of configuration, providing access to either product isomer from a single starting material. beilstein-journals.org

Electron Transfer Mechanisms (e.g., SRN1 reactions)

Beyond the common polar (ionic) mechanisms, reactions involving this compound can also proceed through radical pathways initiated by single electron transfer (SET). The Substitution Radical Nucleophilic Unimolecular (SRN1) mechanism is a prime example. dalalinstitute.com

The SRN1 mechanism is a chain reaction that involves radical anion intermediates and typically proceeds through three main phases: initiation, propagation, and termination. inflibnet.ac.in

Initiation: The reaction begins with the transfer of an electron from a donor (e.g., a solvated electron from photostimulation or a chemical reductant) to the substrate (Ar-X), forming a radical anion (Ar-X•⁻).

Propagation:

The radical anion fragments, losing the leaving group (X⁻) to form an aryl radical (Ar•).

This aryl radical reacts rapidly with a nucleophile (Nu⁻) to form a new radical anion (Ar-Nu•⁻).

This new radical anion transfers its extra electron to a new molecule of the starting substrate (Ar-X), forming the final product (Ar-Nu) and regenerating the initial radical anion (Ar-X•⁻), thus continuing the chain.

A landmark study investigated the SRN1 reactivity of 6,8-dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine, a derivative of the title compound. researchgate.netresearchgate.net This research demonstrated for the first time an SRN1 reaction occurring on the pyridine part of the imidazo[1,2-a]pyridine nucleus. It was found that, depending on the nucleophile used, the bromine atom at the 8-position could be substituted via this radical mechanism. researchgate.netresearchgate.net This pathway provides an alternative to traditional SNAr or metal-catalyzed reactions, particularly for forming C-C bonds with carbanion nucleophiles.

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of organic molecules, including 3,8-dibromoimidazo[1,2-a]pyridine. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to provide a detailed map of the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum of this compound, the chemical shifts and coupling patterns of the protons are indicative of their positions on the heterocyclic ring system. The absence of signals corresponding to protons at the C3 and C8 positions confirms the successful dibromination. The remaining protons on the pyridine (B92270) and imidazole (B134444) rings exhibit characteristic shifts and coupling constants, which can be precisely assigned.

Similarly, the ¹³C NMR spectrum provides crucial information about the carbon framework. The chemical shifts of the carbon atoms are influenced by the presence of the electron-withdrawing bromine atoms and the nitrogen atoms within the fused ring system. The signals for the carbon atoms bonded to bromine (C3 and C8) are typically shifted to a lower field compared to their unsubstituted counterparts. The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms, further confirming the proposed structure. The precise chemical shift values obtained from ¹H and ¹³C NMR analyses serve as a fingerprint for this compound, allowing for its unambiguous identification.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. alevelchemistry.co.uk For this compound, HRMS provides definitive confirmation of its elemental composition. researchgate.netucl.ac.uk

This technique can distinguish between molecules with the same nominal mass but different elemental compositions, an advantage over low-resolution mass spectrometry. alevelchemistry.co.uk The experimentally measured m/z value for the molecular ion of this compound is compared to the theoretically calculated mass for the formula C₇H₄Br₂N₂. The high degree of accuracy, typically to within a few parts per million (ppm), afforded by HRMS allows for the unequivocal verification of the molecular formula. spectroscopyonline.comthermofisher.com This level of precision is crucial for confirming that the desired dibromination has occurred and for ruling out the presence of other isobaric impurities.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides the most definitive evidence for the three-dimensional structure of a crystalline solid at the atomic level. anton-paar.com This method has been instrumental in elucidating the precise solid-state structure of various imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.netresearchgate.netresearchgate.net For this compound, single-crystal X-ray diffraction analysis would yield a detailed model of the molecule's conformation, bond lengths, bond angles, and the arrangement of molecules within the crystal lattice. anton-paar.com

X-ray crystallography reveals the specific conformation adopted by the this compound molecule in the solid state. It would confirm the planarity of the fused imidazo[1,2-a]pyridine ring system, a characteristic feature of this heterocyclic core. The analysis provides precise measurements of all bond lengths and angles within the molecule. For instance, the carbon-carbon and carbon-nitrogen bond lengths within the rings, as well as the carbon-bromine bond lengths, can be determined with high precision. These geometric parameters are crucial for understanding the electronic effects of the bromine substituents on the aromatic system.

Beyond the structure of a single molecule, X-ray crystallography illuminates how molecules of this compound are arranged in the crystal lattice. mdpi.com This includes the identification of any intermolecular interactions, such as halogen bonding (C-Br···N or C-Br···Br), π-π stacking between the aromatic rings of adjacent molecules, and other van der Waals forces. Understanding these interactions is key to explaining the macroscopic properties of the crystalline material, such as its melting point and solubility. The crystal packing diagram derived from X-ray data provides a visual representation of the three-dimensional network of molecules. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are techniques used to probe the electronic transitions within a molecule and are particularly informative for π-conjugated systems like imidazo[1,2-a]pyridines. ijrpr.comrsc.orgresearchgate.net

Imidazo[1,2-a]pyridine and its derivatives are known for their characteristic photophysical properties, often exhibiting strong fluorescence. rsc.orgnih.gov The electronic absorption spectrum, obtained using a UV-Vis spectrophotometer, reveals the wavelengths of light that the molecule absorbs. These absorptions correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones (e.g., π → π* transitions). rsc.org

Fluorescence spectroscopy measures the light emitted as the molecule returns from an excited electronic state to its ground state. The emission spectrum is typically red-shifted (occurs at longer wavelengths) compared to the absorption spectrum, a phenomenon known as the Stokes shift. The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process.

For this compound, the introduction of the two bromine atoms is expected to influence its photophysical properties. The electron-withdrawing nature of the bromine atoms can affect the energy levels of the molecular orbitals, leading to shifts in the absorption and emission maxima compared to the parent imidazo[1,2-a]pyridine. Furthermore, heavy atoms like bromine can enhance intersystem crossing (the transition from a singlet excited state to a triplet state), which can lead to a decrease in fluorescence intensity and potentially induce phosphorescence. The specific absorption and emission wavelengths, along with the fluorescence quantum yield, are important characteristics that define the photophysical profile of this compound. ijrpr.comnih.gov

Influence of Substituents and Solvent on Spectral Characteristics

The spectral characteristics of the imidazo[1,2-a]pyridine scaffold are highly sensitive to the nature and position of substituents, as well as the polarity of the solvent medium. These factors significantly modulate the electronic absorption (UV-Vis) and fluorescence emission properties, and also influence the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy.

Influence of Substituents:

The electronic properties of substituents attached to the imidazo[1,2-a]pyridine core play a crucial role in determining its photophysical behavior. Generally, the introduction of electron-donating groups (EDGs) or extending the π-conjugated system enhances fluorescence intensity, while electron-withdrawing groups (EWGs) tend to diminish it. ijrpr.com

Electron-Donating Groups (EDGs): Substituents such as methyl (-CH₃), methoxy (B1213986) (-OCH₃), and amino (-NH₂) generally lead to an increase in fluorescence quantum yield. ijrpr.comd-nb.info For instance, in a study of 3-arylthioimidazo[1,2-a]pyridines, replacing a trifluoromethyl group with a fluorine atom resulted in a 90% increase in the fluorescence quantum yield. bohrium.com A hydroxymethyl group at position 3 has also been shown to act as a fluorescence enhancer. d-nb.info

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) typically lead to less intense fluorescence emission. ijrpr.comtandfonline.com The presence of a nitro group on the imidazo[1,2-a]pyridine ring can even quench fluorescence entirely. d-nb.info

π-Conjugation: Extending the π-system, for example by introducing phenyl or naphthyl groups at the C2 position, generally increases the fluorescence yield due to enhanced electronic delocalization. ijrpr.com

Positional Effects: The position of the substituent is also critical. In 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives, substitution at the para-position of the phenyl ring with an electron-donating group was found to enhance fluorescence intensity more effectively than substitution at other positions, likely due to more effective extended conjugation. ijrpr.com

In ¹H NMR and ¹³C NMR spectroscopy, the introduction of substituents alters the electron density at various positions in the heterocyclic ring system, leading to predictable shifts in the resonance signals. For example, the appearance of a characteristic benzylic (-CH₂-) singlet peak between δ 4.20–4.66 ppm in the ¹H NMR spectrum is a key indicator for the formation of certain 3-substituted imidazo[1,2-a]pyridine derivatives. acs.org Detailed NMR data for various 2-substituted imidazo[1,2-a]pyridines confirm the influence of different functional groups on the chemical shifts of the ring protons and carbons. rsc.org

Substituent TypePositionEffect on FluorescenceEffect on UV-Vis AbsorptionReference
Electron-Donating (e.g., -OCH₃, -NH₂)GeneralEnhances intensityTypically causes a red-shift (bathochromic) ijrpr.comd-nb.info
Electron-Withdrawing (e.g., -NO₂, -CN)GeneralReduces or quenches intensityTypically causes a red-shift (bathochromic) ijrpr.comtandfonline.com
Aryl Groups (e.g., Phenyl)C2Increases quantum yieldRed-shift due to extended π-conjugation ijrpr.com
Hydroxymethyl (-CH₂OH)C3Acts as an enhancerMinimal shift d-nb.info
Halogens (e.g., -F, -Cl)Aryl at C2/C3Variable, can increase quantum yieldMinimal shift d-nb.infobohrium.com

Influence of Solvent:

The polarity of the solvent can significantly affect the absorption and emission spectra of imidazo[1,2-a]pyridine derivatives, a phenomenon known as solvatochromism. This is particularly pronounced in molecules with a significant change in dipole moment between the ground and excited states.

For many imidazo[1,2-a]pyridine derivatives, an increase in solvent polarity leads to a red-shift (bathochromic shift) in the emission spectrum, indicating stabilization of the more polar excited state. tandfonline.commdpi.com For example, the fluorescence of 2-phenyl imidazo[1,2-a]pyridines with amino or dimethylamino substituents at the 4'-position was shifted to the visible region in polar solvents. d-nb.info In a study of 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine dyes, moving to polar solvents changed the energetics of the excited-state intramolecular proton transfer (ESIPT) process. tandfonline.com Similarly, benzo mdpi.comiugaza.edu.psimidazo[1,2-a]pyrimidine-based fluorophores exhibit positive emission solvatochromism with Stokes shifts ranging from 120 to 180 nm, becoming more pronounced with increasing solvent polarity from nonpolar cyclohexane (B81311) to polar DMSO and acetonitrile. mdpi.com

The UV-Vis absorption spectra are generally less sensitive to solvent polarity than the emission spectra, but slight shifts can be observed. For one derivative, maximal absorbances were detected at 250, 253, and 254 nm in methanol, acetonitrile, and dichloromethane, respectively, indicating a minor solvatochromic effect. ijrpr.com

Solvent PropertyEffect on Emission SpectraEffect on Absorption SpectraUnderlying PrincipleReference
Increasing PolarityOften causes a red-shift (bathochromic)Generally minor shiftsStabilization of the polar excited state d-nb.infotandfonline.commdpi.com
Protic vs. AproticCan influence specific interactions like hydrogen bonding, affecting processes like ESIPTCan influence specific interactionsSpecific solute-solvent interactions (e.g., H-bonding) tandfonline.comacs.org

Infrared (IR) Spectroscopy

The key vibrational modes for this compound would include:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the heterocyclic rings are expected to appear in the region of 3000-3100 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused ring system typically occur in the 1400-1650 cm⁻¹ region. The imidazo[1,2-a]pyridine ring system shows a series of complex bands in this area due to the coupling of these vibrations.

C-N Stretching: The stretching vibrations for the C-N single bonds within the ring structure are usually found in the 1200-1350 cm⁻¹ range.

C-H Bending: The out-of-plane and in-plane bending vibrations of the aromatic C-H bonds generate characteristic bands in the fingerprint region (below 1000 cm⁻¹), which are useful for identifying the substitution pattern on the ring.

C-Br Stretching: The presence of the two bromine atoms is a key structural feature. The C-Br stretching vibration is expected to produce a strong absorption band in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

Analysis of a related compound, Ethyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate, provides experimental values that support these predictions. Its IR spectrum (recorded in KBr) shows bands at 3060 and 3030 cm⁻¹ (aromatic C-H stretch), 1560 cm⁻¹ (C=C/C=N stretch), and several bands in the fingerprint region including 840, 780, 745, and 570 cm⁻¹, the last of which is likely associated with the C-Br stretching vibration.

Predicted and Observed IR Absorption Bands for Brominated Imidazo[1,2-a]pyridines
Vibrational ModeExpected Wavenumber (cm⁻¹)Observed Wavenumber (cm⁻¹) in a Related Compound*Reference
Aromatic C-H Stretch3000 - 31003060, 3030
C=C and C=N Ring Stretch1400 - 16501560
C-N Stretch1200 - 13501200
C-H Bending (out-of-plane)700 - 900840, 780, 745
C-Br Stretch500 - 700570

*Data from Ethyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate.

Strategic Applications in Materials Science and Chemical Synthesis

Building Blocks for Diverse Heterocyclic Architectures

3,8-Dibromoimidazo[1,2-a]pyridine is a key starting material for creating more complex heterocyclic systems. The bromine atoms on the imidazo[1,2-a]pyridine (B132010) core are strategically positioned to allow for selective functionalization through various chemical reactions. This dual reactivity enables the construction of diverse molecular architectures.

The imidazo[1,2-a]pyridine structure itself is a fused bicyclic 5-6 heterocycle, which is a common motif in pharmacologically active compounds and functional materials. rsc.orgnih.gov The presence of bromine atoms, particularly at the C3 and C8 positions, opens avenues for derivatization. For instance, these positions are susceptible to substitution reactions, allowing for the introduction of various functional groups and the extension of the heterocyclic system. This makes this compound a valuable intermediate in the synthesis of novel compounds with potentially interesting biological or physical properties. nih.gov

Precursors for Functional Organic Materials

The unique electronic and photophysical properties of the imidazo[1,2-a]pyridine ring system make it an attractive scaffold for the development of functional organic materials. The dibrominated derivative allows for the tuning of these properties through chemical modification.

Organic Electroluminescent Devices (OLEDs)

While direct applications of this compound in OLEDs are not extensively documented in readily available literature, the broader family of imidazo[1,2-a]pyridine derivatives has shown significant promise in this area. mdpi.com These compounds can serve as hosts for phosphorescent emitters or as the emissive materials themselves. The functionalization at the 3 and 8 positions can be used to attach other molecular fragments that enhance charge transport, luminescence efficiency, and color purity. For example, aryl groups can be introduced via cross-coupling reactions to modify the HOMO/LUMO energy levels and the emission wavelength of the resulting material. The development of new emitters is crucial for advancing OLED technology, and compounds derived from this compound could contribute to the creation of novel blue, green, or even orange-red emitters. rsc.orgnih.gov

Fluorophores and Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives are known for their fluorescent properties. researchgate.netnih.gov The emission characteristics are highly dependent on the substituents attached to the heterocyclic core. The introduction of different functional groups at the 3- and 8-positions of this compound can modulate the fluorescence quantum yield, Stokes shift, and emission wavelength. For instance, the attachment of electron-donating or electron-withdrawing groups can fine-tune the electronic transitions and thus the color of the emitted light. d-nb.info This tunability makes these compounds promising candidates for the development of novel fluorophores for various applications, including biological imaging and sensing. rsc.org

Substitution Effect on Imidazo[1,2-a]pyridine Fluorescence
Substituent Effect on Fluorescence
Methyl, Carboxyl, AminoIncreased fluorescence intensity d-nb.info
NitroQuenched fluorescence d-nb.info
HydroxymethylGenerally enhances fluorescence intensity researchgate.netnih.gov

Chemosensors

The imidazo[1,2-a]pyridine scaffold can be incorporated into larger molecular systems designed to act as chemosensors. The nitrogen atoms in the ring system can act as binding sites for metal ions or other analytes. researchgate.net By attaching a fluorophore to the imidazo[1,2-a]pyridine core, the binding event can be signaled by a change in the fluorescence properties, such as quenching or enhancement. nih.gov The dibromo-functionality of this compound allows for the covalent attachment of specific recognition units at two distinct points, potentially leading to sensors with high selectivity and sensitivity for target analytes.

Ligand Scaffolds in Coordination Chemistry

The nitrogen atoms of the imidazo[1,2-a]pyridine ring system make it an effective ligand for coordinating with metal ions. wikipedia.org The derivatization of this compound can lead to the synthesis of novel mono- or bidentate ligands. For example, substitution of the bromine atoms with phosphine (B1218219) groups can create ligands suitable for catalysis. nih.gov The resulting metal complexes can exhibit interesting catalytic, magnetic, or photophysical properties. The coordination chemistry of imidazo[1,2-a]pyridine derivatives has been explored with various transition metals, including gold(III), leading to complexes with potential biological applications. nih.gov

Synthesis of Advanced Organic Intermediates

This compound is a valuable intermediate for the synthesis of more complex organic molecules. The bromine atoms can be readily transformed into other functional groups or used as handles for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. nih.govresearchgate.net This allows for the construction of carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of substituted imidazo[1,2-a]pyridines. These advanced intermediates can then be used in the synthesis of pharmaceuticals, agrochemicals, and materials with tailored properties. For example, the synthesis of 3-aroylimidazo[1,2-a]pyridine derivatives has been achieved through iron-catalyzed functionalization of imidazo[1,2-a]pyridine precursors. rsc.org

Investigation of Structure-Property Relationships for Material Design

The core structure of imidazo[1,2-a]pyridine is known for its fluorescent properties, and the introduction of substituents can significantly alter its emission characteristics. The presence and nature of different functional groups play a crucial role in determining the photophysical behavior of these compounds. For instance, the introduction of strong electron-donating groups, such as amino and dimethylamino groups, at the 4'-position of a 2-phenylimidazo[1,2-a]pyridine (B181562) derivative has been shown to cause a marked red shift in their fluorescence. researchgate.net This shift is attributed to the contribution of an excited intramolecular charge transfer (ICT) state, highlighting a key strategy for tuning the emission color. researchgate.net

The position of substituents on the imidazo[1,2-a]pyridine core is also a critical factor. Studies on various derivatives have shown that substitution at different positions on the heterocyclic and phenyl rings can modulate fluorescence intensity. nih.gov For example, while some substitutions enhance fluorescence, the introduction of a nitro group or the catalytic reduction of the pyridine (B92270) or pyrimidine (B1678525) ring can lead to the quenching of fluorescence. nih.gov This sensitivity to structural modifications underscores the importance of precise synthetic control in designing materials with desired optical properties.

In the context of this compound, the two bromine atoms serve as handles for introducing a wide array of functional groups through cross-coupling reactions. This allows for the systematic investigation of how different substituents at the 3- and 8-positions influence the molecule's electronic structure and, consequently, its material properties.

Table 1: Overview of Substituent Effects on the Photophysical Properties of Imidazo[1,2-a]pyridine Derivatives

SubstituentPositionObserved Effect on FluorescenceReference
Amino (-NH2)4' of 2-phenylRed shift in emission researchgate.net
Dimethylamino (-N(CH3)2)4' of 2-phenylRed shift in emission researchgate.net
Nitro (-NO2)Ring positionQuenching of fluorescence nih.gov
Hydroxymethyl (-CH2OH)Position 3Potential for fluorescence enhancement nih.gov

For instance, the development of pyrene-functionalized pyridine derivatives has been explored for their application as hole-transporting materials in organic light-emitting diodes (OLEDs). nih.gov In these molecules, the pyrene (B120774) unit acts as a donor and the pyridine unit as an acceptor. nih.gov The strategic functionalization of the pyridine ring can influence the electro-optical properties and device performance. nih.gov Although not specifically focused on the 3,8-dibromo derivative, these studies provide a blueprint for how the this compound core could be functionalized to create novel D-A materials for electronic applications.

The synthesis of 3-aroyl- and 3,3'-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) further illustrates the synthetic versatility of the imidazo[1,2-a]pyridine scaffold and the potential to create complex molecular architectures with interesting properties. rsc.org These synthetic methodologies can be adapted to the 3,8-dibromo derivative to generate a library of compounds for systematic structure-property relationship studies.

While specific experimental data on the material properties of derivatives of this compound are not extensively detailed in the provided search results, the foundational knowledge of how substituents affect the parent imidazo[1,2-a]pyridine system provides a strong basis for future research. The ability to selectively functionalize the 3- and 8-positions opens up a vast chemical space for the design and synthesis of novel materials with tailored optical and electronic properties for applications in fields such as organic electronics, sensing, and bio-imaging.

Future Research Directions and Emerging Challenges

Development of Greener and More Sustainable Synthetic Routes

The contemporary emphasis on environmentally benign chemical processes is a major driver for innovation in the synthesis of halogenated heterocycles. nih.govacs.org Traditional methods for the synthesis of compounds like 3,8-dibromoimidazo[1,2-a]pyridine often rely on harsh reagents and organic solvents. researchgate.neticsr.in The development of greener alternatives is a critical area of future research.

Key advancements are anticipated in the following areas:

Visible-Light-Mediated Synthesis: The use of visible light as a sustainable energy source for chemical transformations is a rapidly growing field. icsr.in Research into the photocatalytic bromination of imidazo[1,2-a]pyridines, potentially using benign bromine sources like CBr4, presents a promising avenue for the eco-friendly production of this compound. tandfonline.com

Mechanochemistry: Solvent-free reaction conditions, such as those achieved through grindstone chemistry or ball milling, offer a significant reduction in waste and energy consumption. researchgate.netbeilstein-archives.orgcolab.wsnih.gov The application of mechanochemical methods to the halogenation of imidazo[1,2-a]pyridines has been demonstrated and could be optimized for the specific synthesis of the 3,8-dibromo derivative. researchgate.net

Eco-Friendly Solvents and Catalysts: The replacement of hazardous solvents with greener alternatives like water or ethanol (B145695) is a key principle of green chemistry. nih.govacs.org Research has shown the feasibility of synthesizing imidazo[1,2-a]pyridines in such media. researchgate.netresearchgate.net Furthermore, the development of metal-free catalytic systems, for instance using iodine or hypervalent iodine reagents, can mitigate the environmental impact associated with transition metal catalysts. bohrium.comrsc.org

The following table summarizes some green and sustainable approaches applicable to the synthesis of halogenated imidazo[1,2-a]pyridines.

Green Chemistry ApproachDescriptionPotential Application for this compound
Photocatalysis Utilizes visible light as an energy source to drive chemical reactions, often with high atom economy and selectivity. bohrium.comDevelopment of a photocatalytic one-pot synthesis and bromination method.
Mechanochemistry Employs mechanical force to induce chemical reactions in the absence of solvents. researchgate.netbeilstein-archives.orgA solvent-free synthesis route from 2-aminopyridines and α-haloketones with in-situ bromination.
Electrochemical Methods Uses electrical current to drive redox reactions, offering a clean and controllable synthetic tool. bohrium.comAn electrochemical approach for the regioselective di-bromination of the imidazo[1,2-a]pyridine (B132010) core.
Benign Solvents Replaces hazardous organic solvents with environmentally friendly alternatives like water or ethanol. nih.govacs.orgOptimization of synthesis in aqueous or ethanolic media to reduce environmental footprint.
Metal-Free Catalysis Avoids the use of often toxic and expensive transition metal catalysts. icsr.inrsc.orgUtilization of iodine or other non-metallic catalysts for the bromination steps.

Exploration of Novel Catalytic Systems for Enhanced Functionalization

The functionalization of the this compound core is crucial for creating a diverse library of derivatives with tailored properties. While palladium-catalyzed cross-coupling reactions are well-established for arylating imidazo[1,2-a]pyridines, the exploration of novel catalytic systems is essential for expanding the scope of accessible transformations. rsc.org

Future research will likely focus on:

Advanced Palladium Catalysis: Developing more active and robust palladium catalysts for the selective functionalization at the C3 and C8 positions. This includes catalysts that are effective for a wider range of coupling partners and can operate under milder conditions. rsc.org

Copper-Catalyzed Reactions: Copper catalysts offer a more economical and sustainable alternative to palladium for certain transformations. beilstein-journals.orgresearchgate.net Investigating copper-catalyzed C-N, C-O, and C-S bond-forming reactions at the bromine-substituted positions of this compound will be a valuable pursuit.

Dual Catalytic Systems: The combination of two different catalysts to enable tandem or sequential reactions in a one-pot fashion can significantly improve synthetic efficiency. For instance, a cooperative nickel-aluminum catalytic system has been shown to mediate C-H activation at the C8 position of imidazo[1,5-a]pyridines, a strategy that could be adapted for the functionalization of the this compound scaffold. nycu.edu.tw

Precise Regiocontrol in Multi-Halogenated Systems

A significant challenge in the synthesis and functionalization of multi-halogenated heterocycles like this compound is achieving precise regiocontrol. rsc.orgrsc.org The differential reactivity of the C3 and C8 positions, influenced by the electronic properties of the imidazo[1,2-a]pyridine ring system, must be effectively harnessed.

Key areas for future investigation include:

Selective C-H Functionalization: Developing methods for the direct and selective functionalization of specific C-H bonds prior to or after di-bromination would provide a powerful tool for controlling the substitution pattern. rsc.orgresearchgate.net

Orthogonal Halogen Chemistry: If a mixed di-halogenated derivative (e.g., 3-bromo-8-iodoimidazo[1,2-a]pyridine) could be synthesized, the differential reactivity of the C-Br and C-I bonds could be exploited for sequential, site-selective cross-coupling reactions.

Directing Group Strategies: The use of removable directing groups to steer catalysts to a specific position for functionalization is a well-established strategy that could be applied to achieve regioselectivity in the derivatization of this compound.

The following table outlines the challenges and potential strategies for achieving regiocontrol.

ChallengePotential Strategy
Selective functionalization of the C3 vs. C8 position. Exploiting the inherent electronic differences between the two positions; use of sterically demanding catalysts or reagents.
Stepwise functionalization of the two bromine atoms. Development of orthogonal reaction conditions that selectively address one bromine atom in the presence of the other.
Avoiding unwanted side reactions and byproducts. Fine-tuning of reaction parameters such as catalyst, ligand, solvent, and temperature.

Computational Design and Prediction of Novel this compound Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern drug discovery and materials science. nih.govresearchgate.netbohrium.comtandfonline.comscirp.orgscirp.orgnih.gov For this compound, computational methods can provide valuable insights and guide experimental efforts.

Future applications of computational design include:

Predicting Reactivity and Regioselectivity: DFT calculations can be used to model the electronic structure of this compound and predict the most likely sites for electrophilic and nucleophilic attack. scirp.org This can help in designing more selective functionalization reactions.

Virtual Screening of Derivatives: By computationally generating a virtual library of derivatives and predicting their properties (e.g., binding affinity to a biological target, electronic properties for materials applications), researchers can prioritize the synthesis of the most promising candidates. nih.govresearchgate.netnih.gov

Understanding Reaction Mechanisms: Computational modeling can elucidate the transition states and intermediates of reactions involving this compound, providing a deeper understanding of the factors that control reactivity and selectivity.

Integration with Flow Chemistry and Automation for Scalable Synthesis

The translation of promising laboratory-scale syntheses to industrial production requires robust and scalable methods. Flow chemistry and automation offer significant advantages in this regard, including improved safety, reproducibility, and efficiency. nih.govbeilstein-journals.orgnih.gov

The integration of these technologies into the synthesis of this compound and its derivatives presents several opportunities:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of the this compound core could enable the rapid and safe production of large quantities of this key intermediate. nih.gov

Automated Library Synthesis: Automated synthesis platforms can be used to rapidly generate libraries of this compound derivatives by performing a series of programmed functionalization reactions. iaea.org This high-throughput approach can accelerate the discovery of new compounds with desired properties.

In-line Purification and Analysis: Integrating purification and analytical techniques directly into the flow system can streamline the entire process, from synthesis to the isolation of pure compounds. beilstein-journals.orgnih.gov

The development of such automated and continuous processes will be crucial for unlocking the full potential of this compound in various applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.